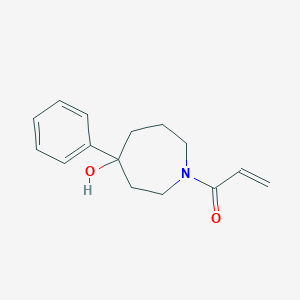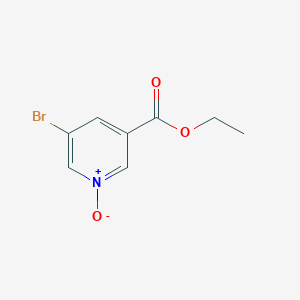![molecular formula C19H17ClN2O2 B2973893 Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate CAS No. 1207031-06-8](/img/structure/B2973893.png)
Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are used in the synthesis of various pharmaceuticals and dyes .
Chemical Reactions Analysis
Quinolines can undergo various reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The specific reactions that this compound can undergo would depend on the reagents and conditions used.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on quinoline derivatives, including Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate, has led to the development of novel synthesis methods and structural analyses. For instance, a study by Gabrielli et al. (2016) introduced a new one-pot protocol for synthesizing quinoline-2-carboxylates, highlighting the importance of these compounds in biological and chemical research due to their presence in biologically active molecules and utility as ligands in metal-catalyzed reactions Gabrielli et al., 2016. This innovative synthesis approach enhances the accessibility of these compounds for further study.
Biological Activities and Applications
Quinoline derivatives have been studied extensively for their cytotoxic activity against various cancer cell lines. Deady et al. (2003) synthesized a series of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic properties against murine leukemia, lung carcinoma, and human leukemia cell lines. Some compounds showed curative potential in mice with colon 38 tumors, indicating the therapeutic potential of these quinoline derivatives Deady et al., 2003.
Nonlinear Optical (NLO) Properties
The exploration of quinoline derivatives extends beyond biological applications to include materials science, particularly in nonlinear optical (NLO) research. Khalid et al. (2019) conducted a detailed study on the synthesis, crystal structure analysis, and NLO properties of potent quinoline-based derivatives. Their research demonstrated the significant NLO properties of these compounds, suggesting potential applications in technology-related fields Khalid et al., 2019.
Photovoltaic Applications
The photovoltaic properties of quinoline derivatives have also been a subject of interest. Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, showcasing their application in organic–inorganic photodiode fabrication. Their findings revealed the potential of these compounds in improving the diode parameters and enhancing photovoltaic performance, indicating a promising avenue for the development of new photodiodes Zeyada et al., 2016.
Wirkmechanismus
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and can interact with various enzymes and receptors in the body .
Mode of Action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. Many quinoline derivatives exert their effects by interacting with cellular enzymes and receptors, altering their function .
Biochemical Pathways
Again, without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Quinoline derivatives can be involved in a variety of biochemical pathways depending on their specific structures and targets .
Result of Action
Quinoline derivatives can have a wide range of effects depending on their specific structures and targets .
Eigenschaften
IUPAC Name |
methyl 6-chloro-4-(3,4-dimethylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-4-6-14(8-12(11)2)21-17-10-18(19(23)24-3)22-16-7-5-13(20)9-15(16)17/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOPJCDNEGINET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2973810.png)


![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2973816.png)
![2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2973820.png)

![7-[(Benzyloxy)methyl]-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2973824.png)
![5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B2973826.png)
![(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2973828.png)
![[1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2973831.png)

